molecular formula C24H24BrN B14138770 n-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine

n-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine

Cat. No.: B14138770
M. Wt: 406.4 g/mol
InChI Key: LRLCZAKLDCKDSD-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine is an organic compound characterized by the presence of a bromobenzyl group attached to a diphenylpentene amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-Bromobenzyl Bromide: This can be achieved by the bromination of benzyl bromide using bromine in the presence of a catalyst.

    Alkylation Reaction: The 4-bromobenzyl bromide is then reacted with 2,2-diphenylpent-4-en-1-amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts are often used in coupling reactions.

Major Products

    Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the diphenylpentene amine structure may interact with biological receptors or enzymes, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl Bromide: A precursor in the synthesis of N-(4-Bromobenzyl)-2,2-diphenylpent-4-en-1-amine.

    4-Bromobenzaldehyde: An oxidation product of the bromobenzyl group.

    N-(4-Bromophenyl)-2,2-diphenylpent-4-en-1-amine: A structurally similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific combination of a bromobenzyl group and a diphenylpentene amine structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H24BrN

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2,2-diphenylpent-4-en-1-amine

InChI

InChI=1S/C24H24BrN/c1-2-17-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-26-18-20-13-15-23(25)16-14-20/h2-16,26H,1,17-19H2

InChI Key

LRLCZAKLDCKDSD-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CNCC1=CC=C(C=C1)Br)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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